1-Thia-3-azaspiro[4.5]decane-2,4-dione
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Overview
Description
1-Thia-3-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound that features a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-3-azaspiro[4.5]decane-2,4-dione typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Thia-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
1-Thia-3-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-Thia-3-azaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its potential as a pan-inhibitor of prolyl hydroxylase enzymes.
Thiazolopyrimidine derivatives: These compounds also feature a thiazolidine ring and have shown various biological activities.
Uniqueness
1-Thia-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential as an anticancer agent further distinguish it from similar compounds .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11) |
InChI Key |
XYTROSYDWHFIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)S2 |
Origin of Product |
United States |
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